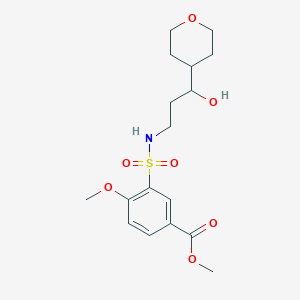

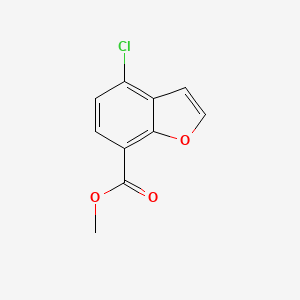

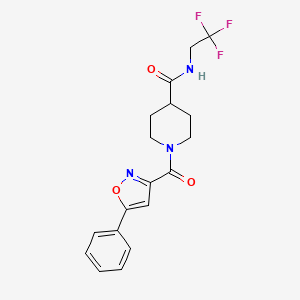

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a structure similar to “N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” belong to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction . This technique can provide detailed information about the arrangement of atoms within the molecule.Mecanismo De Acción

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, also known as AM1, acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

Upon binding to the ABA receptors, AM1 inhibits the activity of PP2C, a key enzyme in the ABA signaling pathway . This inhibition activates downstream ABA signaling, leading to a gene network activation that is highly similar to that induced by ABA .

Pharmacokinetics

It’s known that am1 is a small molecule that can activate multiple aba receptors This suggests that it may have good bioavailability

Result of Action

The activation of the ABA signaling pathway by AM1 has several effects at the molecular and cellular levels. It helps plants resist abiotic stresses such as drought, cold, and soil salinity . Treatments with AM1 have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AM1. For instance, the presence of abiotic stresses such as drought, cold, and soil salinity can enhance the protective effects of AM1 . .

Propiedades

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-2-9-18-14-7-6-13(11-12(14)5-8-15(18)19)17-23(20,21)16-4-3-10-22-16/h3-4,6-7,10-11,17H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDFGVLDPWMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)